5-({[2-(cyclohex-1-en-1-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-(1-cyclohexenyl)ethylamine with a benzodiazole derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
2-(1-Cyclohexenyl)ethylamine: Used in the preparation of optoelectronic-compatible heterostructures.
Uniqueness
5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-[[2-(cyclohexen-1-yl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H25N3O/c1-20-16-9-8-15(12-17(16)21(2)18(20)22)13-19-11-10-14-6-4-3-5-7-14/h6,8-9,12,19H,3-5,7,10-11,13H2,1-2H3 |
InChI Key |
DKFUXBVLDFGJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CCCCC3)N(C1=O)C |
Origin of Product |
United States |
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